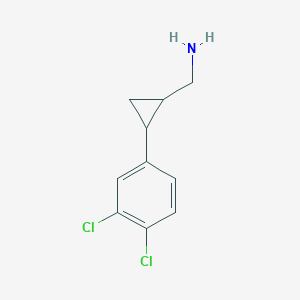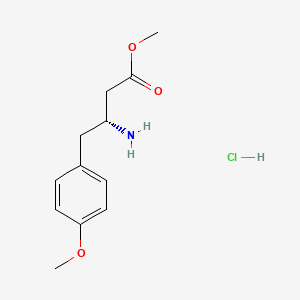
methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxyphenyl group, and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst to form methyl 4-(4-methoxyphenyl)butanoate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the ester group can produce alcohols.
Applications De Recherche Scientifique
Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(4-methoxyphenyl)butanoate: Lacks the amino group, making it less versatile in biological applications.
Methyl (3R)-3-(4-methoxyphenyl)butanoate: Similar structure but without the amino group, limiting its reactivity in certain chemical reactions.
Methyl (3R)-3-[(3-hydroxypropyl)amino]-4-(4-methoxyphenyl)butanoate:
Uniqueness
Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and interactions, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C12H18ClNO3 |
|---|---|
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2;/h3-6,10H,7-8,13H2,1-2H3;1H/t10-;/m1./s1 |
Clé InChI |
DUXZJBRGAPXPCQ-HNCPQSOCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C[C@H](CC(=O)OC)N.Cl |
SMILES canonique |
COC1=CC=C(C=C1)CC(CC(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)

![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)



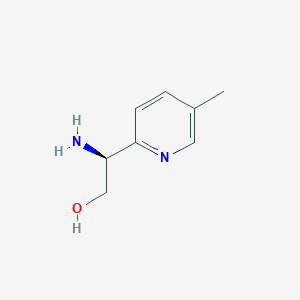
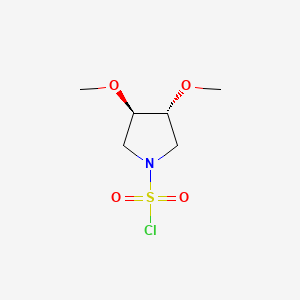

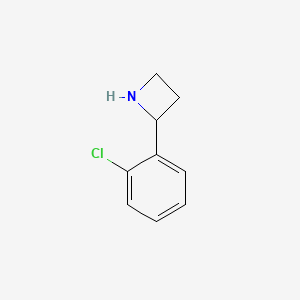
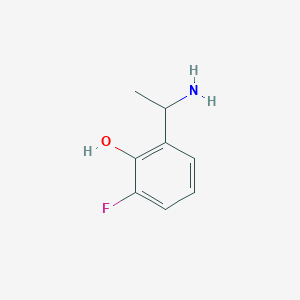
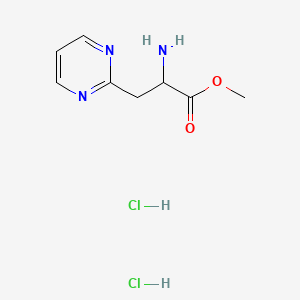
![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)
